2-methyl-1-oxo-1-(4-((5-oxo-4-(o-tolyl)-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)piperidin-1-yl)propan-2-yl acetate
Description
The compound 2-methyl-1-oxo-1-(4-((5-oxo-4-(o-tolyl)-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)piperidin-1-yl)propan-2-yl acetate is a structurally complex molecule featuring:
- A 1,2,4-triazol-5-one core substituted with an o-tolyl (2-methylphenyl) group at position 2.
- A piperidinyl moiety linked to the triazole via a methylene bridge.
- A propan-2-yl acetate ester at the terminal position.
The o-tolyl group may enhance lipophilicity, while the acetate ester could influence solubility and metabolic stability.
Properties
IUPAC Name |
[2-methyl-1-[4-[[4-(2-methylphenyl)-5-oxo-1H-1,2,4-triazol-3-yl]methyl]piperidin-1-yl]-1-oxopropan-2-yl] acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N4O4/c1-14-7-5-6-8-17(14)25-18(22-23-20(25)28)13-16-9-11-24(12-10-16)19(27)21(3,4)29-15(2)26/h5-8,16H,9-13H2,1-4H3,(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUQVZASOUCPORO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=NNC2=O)CC3CCN(CC3)C(=O)C(C)(C)OC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analogs
The most relevant analog identified is ethyl [2-({[4-(4-cyclopropyl-1-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)-1-piperidinyl]acetyl}amino)-1,3-thiazol-4-yl]acetate (hereafter referred to as Compound A) . Below is a comparative analysis:
Table 1: Structural and Functional Comparison
Substituent Impact on Properties
Ester Group Differences :
- The acetate ester in the target compound may undergo faster hydrolysis than Compound A’s ethyl ester, affecting bioavailability.
Bridging Moieties :
- Compound A’s thiazole-acetyl linkage introduces a heterocyclic ring, possibly enhancing rigidity and resistance to enzymatic degradation compared to the target compound’s flexible methylene bridge.
Hypothetical Pharmacokinetic and Pharmacodynamic Profiles
Q & A
What are the recommended synthetic methodologies for preparing this compound, and how can reaction conditions be optimized?
Level: Basic
Methodological Answer:
The synthesis involves multi-step heterocyclic coupling. A general approach includes:
- Core Formation: Reflux precursors (e.g., 3,5-diaryl-4,5-dihydro-1Н-pyrazole derivatives) in ethanol for 2 hours to form triazole-piperidine intermediates .
- Purification: Recrystallize crude products from a DMF-EtOH (1:1) mixture to isolate high-purity solids .
- Esterification: Introduce the acetate group via nucleophilic acyl substitution under anhydrous conditions.
Optimization Tips:
- Monitor reaction progress using TLC or HPLC.
- Adjust reflux time and solvent polarity (e.g., ethanol vs. DMF) to improve yield .
Which analytical techniques are most effective for structural characterization of this compound?
Level: Basic
Methodological Answer:
Key techniques include:
- X-ray Crystallography: Resolve molecular configuration and confirm stereochemistry, as demonstrated for structurally similar triazole derivatives .
- FT-IR Spectroscopy: Identify functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹ for the oxo-triazole and acetate moieties) .
- NMR Spectroscopy: Use ¹H/¹³C NMR to assign protons (e.g., methyl groups on the piperidine ring) and verify regioselectivity .
How can computational chemistry enhance reaction design and optimization for this compound?
Level: Advanced
Methodological Answer:
Integrate quantum chemical calculations and machine learning:
- Reaction Path Search: Use density functional theory (DFT) to model transition states and identify energetically favorable pathways for triazole formation .
- Condition Screening: Apply Bayesian optimization to narrow experimental parameters (e.g., solvent, catalyst) based on computational predictions .
- Feedback Loops: Validate simulations with experimental data (e.g., crystallographic results) to refine computational models .
What strategies can resolve contradictions in spectroscopic or chromatographic data during characterization?
Level: Advanced
Methodological Answer:
Address discrepancies through:
- Multi-Technique Cross-Validation: Combine NMR, HRMS, and X-ray data to confirm structural assignments .
- Dynamic NMR Studies: Analyze temperature-dependent shifts to detect conformational flexibility in the piperidine ring .
- Isotopic Labeling: Trace reaction intermediates using ¹³C-labeled precursors to clarify ambiguous peaks .
How can structure-activity relationship (SAR) studies guide modifications to enhance biological activity?
Level: Advanced
Methodological Answer:
Focus on functional group substitutions:
- Triazole Modifications: Replace the o-tolyl group with electron-withdrawing substituents (e.g., nitro) to test antimicrobial activity trends observed in analogous pyrazolopyrimidine systems .
- Piperidine Substitutions: Introduce hydrophilic groups (e.g., hydroxyl) to improve solubility while monitoring pharmacokinetic profiles .
- Assay Design: Use in vitro enzyme inhibition assays (e.g., against bacterial dehydrogenases) to quantify activity changes .
What methods achieve regioselective functionalization of the piperidine moiety?
Level: Advanced
Methodological Answer:
- Protecting Groups: Temporarily block reactive sites (e.g., the piperidine nitrogen) with Boc groups during triazole coupling .
- Catalytic Control: Employ transition-metal catalysts (e.g., Pd) to direct cross-coupling reactions at specific positions .
- Solvent Effects: Use polar aprotic solvents (e.g., DMF) to favor nucleophilic attack at sterically accessible sites .
What purification techniques ensure high yield and purity post-synthesis?
Level: Basic
Methodological Answer:
- Recrystallization: Use DMF-EtOH (1:1) to remove unreacted precursors .
- Column Chromatography: Separate byproducts using silica gel with gradient elution (hexane/ethyl acetate).
- HPLC: Achieve >98% purity for pharmacological testing via reverse-phase C18 columns .
How can in silico methods predict the compound’s stability under varying conditions?
Level: Advanced
Methodological Answer:
- Molecular Dynamics (MD) Simulations: Model degradation pathways (e.g., hydrolysis of the acetate ester) under acidic/alkaline conditions .
- Quantum Mechanical Calculations: Predict bond dissociation energies to identify labile groups (e.g., the oxo-triazole moiety) .
- Accelerated Stability Testing: Correlate computational predictions with experimental data from thermal stress tests (40–80°C) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
